N-(4-acetylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
N-(4-acetylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a pyrazolo-pyrazine acetamide derivative characterized by a sulfanyl linker bridging a pyrazolo[1,5-a]pyrazine core and an acetamide moiety. The 4-acetylphenyl group at the acetamide nitrogen and the 4-methylphenyl substituent on the pyrazolo[1,5-a]pyrazine ring distinguish this compound from structurally related analogs.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c1-15-3-5-18(6-4-15)20-13-21-23(24-11-12-27(21)26-20)30-14-22(29)25-19-9-7-17(8-10-19)16(2)28/h3-13H,14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKQMYXZYLPLGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a synthetic compound with potential pharmacological applications. This article explores its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C23H20N4O3S
- Molecular Weight : 432.5 g/mol
- CAS Number : 1021229-53-7
The compound's biological activity is primarily attributed to its structural features, which include a pyrazolo[1,5-a]pyrazine moiety. This structure is known for its ability to interact with various biological targets, including enzymes and receptors involved in inflammation and pain pathways. The presence of the sulfanyl group may enhance its reactivity and interaction with biological macromolecules.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study on pyrazole derivatives found that certain analogs demonstrated moderate activity against gram-positive bacteria, suggesting that this compound may also possess similar effects due to structural similarities .
Antitumor Activity
The compound has been evaluated for its antitumor potential. In vitro studies have shown that pyrazolo derivatives can induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific kinases and modulation of cell cycle progression . For example, related compounds have been observed to inhibit DNA synthesis in cancer cells, leading to reduced proliferation rates .
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of this compound. It has been hypothesized that the compound may interact with voltage-gated sodium channels, which play a crucial role in neuronal excitability. Preliminary studies indicate that similar compounds have shown protective effects in animal models of epilepsy .
Case Studies
- Antimicrobial Efficacy : A comparative study on various pyrazole derivatives highlighted the antimicrobial efficacy of compounds with similar structures. The results showed that modifications in the side chains significantly influenced their activity against specific bacterial strains .
- Antitumor Activity : In a study focusing on the cytotoxic effects of pyrazolo derivatives on human cancer cell lines, it was found that certain modifications led to increased cytotoxicity and apoptosis induction. The findings support the hypothesis that structural variations can enhance biological activity .
- Neuropharmacology : Research involving the evaluation of anticonvulsant properties demonstrated that specific structural features are critical for enhancing efficacy in seizure models. The results indicated that modifications leading to increased lipophilicity correlated with improved CNS penetration and activity .
Scientific Research Applications
Basic Information
- Chemical Name : N-(4-acetylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
- CAS Number : 1021211-06-2
- Molecular Formula : C23H20N4O2S
- Molecular Weight : 432.5 g/mol
Structural Characteristics
The compound features a complex structure that includes an acetylphenyl group and a pyrazolo[1,5-a]pyrazin moiety, which contribute to its biological activity. The presence of a sulfanyl group is also significant for its reactivity and potential interactions with biological targets.
Medicinal Chemistry
This compound has been investigated for its potential as an anti-cancer agent. The pyrazolo[1,5-a]pyrazine derivatives are known for their ability to inhibit specific kinases involved in tumor growth and proliferation.
Case Study: Anti-Cancer Activity
A study demonstrated that derivatives of pyrazolo[1,5-a]pyrazine exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of cell cycle progression and induction of apoptosis in cancer cells .
Antimicrobial Properties
Research has also indicated that this compound may possess antimicrobial properties. The presence of the sulfanyl group is thought to enhance its interaction with bacterial cell membranes, leading to increased permeability and cell death.
Case Study: Antimicrobial Efficacy
In vitro studies showed that this compound exhibited activity against several strains of bacteria, including both Gram-positive and Gram-negative organisms .
Anti-inflammatory Effects
Another area of research focuses on the anti-inflammatory properties of this compound. Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory pathways are of great interest.
Case Study: Inhibition of Inflammatory Mediators
Research indicated that the compound could inhibit the production of pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS), suggesting its potential use in treating inflammatory diseases .
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The target compound shares a pyrazolo[1,5-a]pyrazine scaffold with other acetamide derivatives, but its biological and chemical profiles diverge based on substituent modifications:
Key Trends :
- Electron-Withdrawing Groups (e.g., acetyl, fluoro): Enhance metabolic stability and binding affinity for biological targets .
- Hydrophobic Substituents (e.g., phenoxy, methyl): Improve membrane permeability but may reduce solubility .
- Heterocyclic Core Variations : Pyrazolo[1,5-a]pyrazine vs. pyrazolo[3,4-d]pyrimidine cores alter π-π stacking and hydrogen-bonding interactions, influencing target selectivity .
Q & A
Basic: How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization typically involves systematic screening of reaction parameters. For example:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency in pyrazolo-pyrazine systems .
- Catalyst Use : Transition-metal catalysts (e.g., Pd/Cu) improve coupling reactions for sulfur-containing acetamide derivatives .
- Temperature Control : Maintaining 60–80°C minimizes side reactions during thioether bond formation .
- Purification : Column chromatography with gradient elution (hexane:ethyl acetate 3:1 to 1:2) effectively isolates the compound, as demonstrated in structurally similar pyrazolo-pyrimidine syntheses .
Basic: What spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy : H and C NMR can confirm the presence of acetylphenyl (δ ~2.5 ppm for CH, δ ~200 ppm for carbonyl) and pyrazolo-pyrazine moieties (δ ~8.5–9.5 ppm for aromatic protons) .
- X-ray Crystallography : Single-crystal analysis resolves spatial arrangements of the pyrazolo[1,5-a]pyrazine core and sulfur-acetamide linkage, as shown in analogous N-(4-chlorophenyl) derivatives .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns specific to the sulfanyl group .
Advanced: How can contradictory biological activity data across studies be systematically addressed?
Methodological Answer:
- Dose-Response Replication : Standardize assays (e.g., IC measurements) using cell lines with consistent expression of target proteins (e.g., kinases or receptors) to minimize variability .
- Metabolite Profiling : LC-MS/MS can identify degradation products or active metabolites that may contribute to discrepancies in potency .
- Structural Analog Comparison : Compare activity with derivatives like N-(3-chlorophenyl)-2-[(pyrimidinyl)sulfanyl]acetamide to isolate substituent effects .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
- Core Modifications : Replace the 4-methylphenyl group on the pyrazolo-pyrazine ring with electron-withdrawing groups (e.g., -NO) to assess electronic effects on binding affinity .
- Linker Variation : Substitute the sulfanyl-acetamide bridge with sulfonyl or carbonyl analogs to evaluate steric and electronic contributions .
- Pharmacophore Modeling : Use software like Schrödinger Suite to map hydrogen-bonding interactions between the acetylphenyl group and hypothetical targets .
Advanced: How can researchers resolve ambiguities in spectral data (e.g., overlapping NMR signals)?
Methodological Answer:
- 2D NMR Techniques : COSY and HSQC experiments differentiate overlapping aromatic protons in the pyrazolo-pyrazine ring .
- Isotopic Labeling : N-labeled analogs clarify nitrogen environments in heterocyclic systems, as applied in pyrimidine derivatives .
- Computational Prediction : DFT-based NMR chemical shift calculations (e.g., using Gaussian 09) validate experimental assignments .
Advanced: What in silico approaches are suitable for predicting pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME estimate logP (~3.2), solubility (<10 µM), and CYP450 inhibition risks based on the compound’s sulfanyl-acetamide scaffold .
- Molecular Dynamics Simulations : GROMACS simulations model membrane permeability by tracking interactions with lipid bilayers .
- Docking Studies : AutoDock Vina screens potential targets (e.g., kinase ATP-binding pockets) using crystal structures from the PDB .
Advanced: How can crystallization conditions be optimized for X-ray diffraction studies?
Methodological Answer:
- Solvent Screening : Slow evaporation in mixed solvents (e.g., chloroform:methanol 5:1) promotes single-crystal growth, as seen in N-(2-bromo-4-methylphenyl) analogs .
- Temperature Gradients : Gradual cooling from 50°C to 4°C reduces lattice defects in pyrazolo-pyrazine crystals .
- Additive Use : Trace amounts of diethyl ether enhance crystal packing via weak CH-π interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
